molecular formula C9H17NO2 B13292974 Methyl 2-ethylpiperidine-4-carboxylate

Methyl 2-ethylpiperidine-4-carboxylate

Cat. No.: B13292974
M. Wt: 171.24 g/mol
InChI Key: BZDINTHCKDKBSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethylpiperidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylpiperidine with methyl chloroformate under basic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may involve the use of catalysts to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-ethylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Biological Activity

Methyl 2-ethylpiperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Its molecular structure, characterized by a piperidine ring with an ethyl group at the 2-position and a methyl ester functional group, suggests potential biological activity. This article reviews the biological properties, pharmacological implications, and research findings related to this compound.

  • Chemical Formula : C10_{10}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 183.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not available

The compound can exist in various forms, including its hydrochloride variant, which is often utilized in laboratory settings for its enhanced solubility and stability.

Biological Activity Overview

The biological activity of this compound can be inferred from studies on related compounds. Here are some potential activities based on structural similarities:

  • Neurotransmitter Modulation : Compounds in the piperidine class are known to interact with neurotransmitter receptors, which may suggest that this compound could modulate dopaminergic or cholinergic activities.
  • Antimicrobial Properties : Some piperidine derivatives have shown antimicrobial effects, indicating that this compound may possess similar properties.
  • Cytotoxicity : Preliminary studies suggest that related structures may exhibit cytotoxic effects against certain cancer cell lines.

Table 1: Summary of Biological Activities of Piperidine Derivatives

CompoundActivity TypeReference
This compoundPotential enzyme inhibitor
Ethyl 4-(4-methylpyridin-2-yl)amino-piperidine-1-carboxylateAntimicrobial activity
Phenothiazine derivativesCytotoxicity

Case Study: Interaction with Biological Macromolecules

Research indicates that this compound may interact with various biological macromolecules, such as proteins and nucleic acids. These interactions could lead to modulation of cellular pathways involved in inflammation and cancer progression. However, specific data on this compound's interactions remain sparse and require further investigation.

Pharmacokinetics

The pharmacokinetic profile is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Absorption : Likely to be well absorbed due to its ester functional group.
  • Blood-Brain Barrier Penetration : Predictions indicate a high probability of crossing the blood-brain barrier.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-ethylpiperidine-4-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h7-8,10H,3-6H2,1-2H3

InChI Key

BZDINTHCKDKBSS-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCN1)C(=O)OC

Origin of Product

United States

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